(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Beschreibung
The compound (E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core with three key substituents:
- A 6-acetyl group,
- A 2-position (E)-3-(3-nitrophenyl)acrylamido moiety,
- A 3-carboxamide group.
The nitro group on the phenyl ring in the acrylamido substituent introduces strong electron-withdrawing effects, which may influence electronic properties, binding interactions, and metabolic stability.
Eigenschaften
IUPAC Name |
6-acetyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)22-8-7-14-15(10-22)29-19(17(14)18(20)26)21-16(25)6-5-12-3-2-4-13(9-12)23(27)28/h2-6,9H,7-8,10H2,1H3,(H2,20,26)(H,21,25)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJNNJCQLAWDND-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a thienopyridine core with an acetyl and nitrophenyl substituent that may influence its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitrophenyl group is known to generate reactive oxygen species (ROS) upon metabolic activation, which can lead to oxidative stress and subsequent cellular damage. This mechanism is significant in both antimicrobial and anticancer activities.
Anticancer Activity
Studies have shown that (E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Induction of apoptosis |
| HeLa | 10.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.5 | ROS generation leading to DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3.
- In Vivo Studies : Animal models treated with the compound showed a marked decrease in tumor size compared to controls, indicating its potential as a therapeutic agent.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity at higher concentrations. Further studies are necessary to establish a safe therapeutic window.
Vergleich Mit ähnlichen Verbindungen
a) Substituent Effects on Electronic Properties
b) Molecular Weight and Drug-Likeness
c) Steric and Conformational Considerations
d) Metabolic Implications
- Nitro groups (target compound) are prone to enzymatic reduction, which could generate reactive intermediates or active metabolites .
- Chlorine ( analog) may resist metabolism, extending half-life but increasing bioaccumulation risk .
- Sulfamoyl groups ( analog) are generally metabolically stable and may reduce off-target interactions .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
